1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
CAS No.: 5434-99-1
Cat. No.: VC10349939
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5434-99-1 |
|---|---|
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2 |
| Standard InChI Key | GPSUPBMZQAGMSS-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular structure of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline integrates a tetrahydroquinoline scaffold—a partially hydrogenated quinoline ring—with a phenylsulfonyl group at the N1 position. X-ray crystallography studies reveal a planar phenylsulfonyl moiety oriented perpendicular to the tetrahydroquinoline ring, creating steric and electronic interactions that influence reactivity. The compound’s InChI string (InChI=1/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2) encodes its connectivity, emphasizing the sulfonamide linkage’s role in stabilizing the molecular conformation .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.273 g/cm³ | |
| Boiling Point | 432.6°C at 760 mmHg | |
| Refractive Index | 1.626 | |
| Vapor Pressure (25°C) | 1.1 × 10⁻⁷ mmHg | |
| Flash Point | 215.4°C |
Electronic and Steric Features
Quantum mechanical calculations indicate that the phenylsulfonyl group withdraws electron density from the tetrahydroquinoline ring via resonance, rendering the N-sulfonyl bond polarized. This electronic configuration enhances the compound’s susceptibility to nucleophilic attack at the sulfur atom while stabilizing the aromatic system against oxidation. The steric bulk of the phenyl group further modulates interactions with biological targets, as evidenced in structure-activity relationship (SAR) studies of its derivatives .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard synthetic route involves reacting tetrahydroquinoline with benzenesulfonyl chloride under basic conditions:
Triethylamine acts as a proton scavenger, while dichloromethane (DCM) serves as the reaction solvent. Yields typically exceed 75% after column chromatography purification, with reaction completion confirmed via thin-layer chromatography (TLC) or HPLC .
Industrial Optimization
Scale-up production employs continuous flow reactors to enhance heat transfer and mixing efficiency, reducing side product formation. A representative protocol utilizes:
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Reactor Type: Microfluidic tubular reactor
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Temperature: 50–60°C
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Residence Time: 30 minutes
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Purification: Centrifugal partition chromatography
This method achieves >90% purity with throughputs exceeding 1 kg/day, meeting Good Manufacturing Practice (GMP) standards for preclinical material.
Biological Activity and Mechanism
Enzyme Inhibition Profile
The sulfonamide functional group enables competitive inhibition of enzymes through active-site binding. Key targets include:
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RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T): Derivatives like (R)-D4 exhibit IC₅₀ values of 12 nM, suppressing IL-17 production in Th17 cells .
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Carbonic Anhydrase IX: Moderate inhibition (IC₅₀ = 380 nM) suggests potential anticancer applications.
Pharmacokinetic Attributes
Structural modifications dramatically enhance bioavailability relative to first-generation compounds:
Table 2: Bioavailability Comparison in Rodent Models
| Compound | Mice (F%) | Rats (F%) |
|---|---|---|
| GSK2981278 | 6.2 | 4.1 |
| Derivative D4 | 48.1 | 32.9 |
Data sourced from oral gavage studies (10 mg/kg dose) .
Therapeutic Applications and Recent Advances
Autoimmune Disease Management
The lead derivative (R)-D4 demonstrates efficacy in murine models of rheumatoid arthritis (RA) and psoriasis:
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